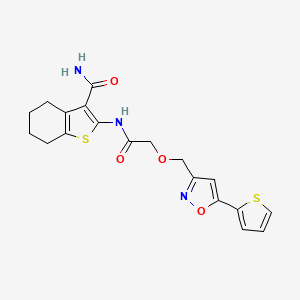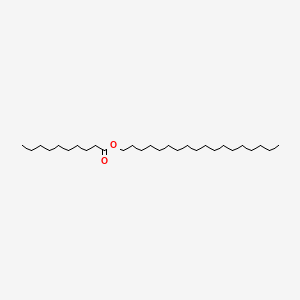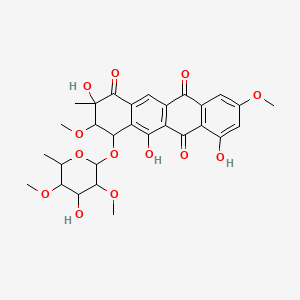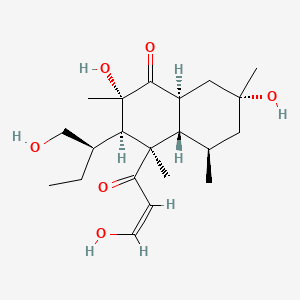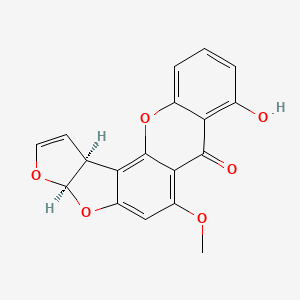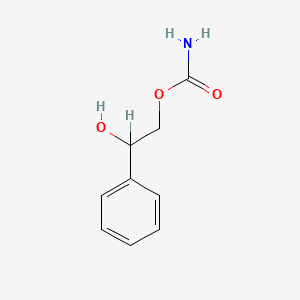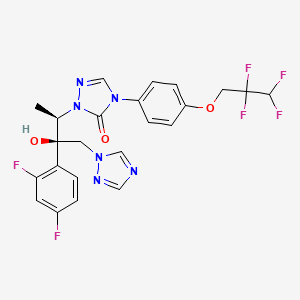
2-(2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-4-(4-(2,2,3,3-tetrafluoropropoxy)phenyl)-3(2H,4H)-1,2,4-triazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAK-187 is a long-lasting ergosterol biosynthesis inhibitor, primarily used in the treatment of fungal infections and Chagas’ disease. It is a triazole derivative known for its potent antifungal and antiparasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAK-187 involves multiple steps, starting with the preparation of chiral oxirane from ®-lactic acid derivatives. The oxirane is then reacted with diethylaluminum cyanide or lithium cyanide to yield a nitrile with high yield and without epimerization . The nitrile is further processed through various steps, including epoxidation, hydrolysis, and Mitsunobu reaction, to obtain the final product .
Industrial Production Methods
For industrial production, TAK-187 is typically synthesized using a similar multi-step process, ensuring high purity and yield. The process involves the use of advanced techniques and equipment to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
TAK-187 undergoes several types of chemical reactions, including:
Oxidation: TAK-187 can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the triazole ring, affecting its activity.
Substitution: TAK-187 can undergo substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in the reactions involving TAK-187 include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of TAK-187, which can have different biological activities .
Scientific Research Applications
TAK-187 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ergosterol biosynthesis inhibitors.
Biology: Investigated for its effects on fungal and parasitic organisms.
Medicine: Used in the treatment of fungal infections and Chagas’ disease. .
Industry: Employed in the development of new antifungal and antiparasitic drugs
Mechanism of Action
TAK-187 exerts its effects by inhibiting the enzyme sterol C14α demethylase, which is crucial for ergosterol biosynthesis in fungi and parasites. This inhibition disrupts the production of ergosterol, an essential component of the cell membrane, leading to cell death . The molecular targets and pathways involved include the ergosterol biosynthesis pathway and the associated enzymes .
Comparison with Similar Compounds
TAK-187 is compared with other similar compounds, such as:
Fluconazole: TAK-187 has been found to be more potent against certain fungal strains, including those resistant to fluconazole.
Benznidazole: TAK-187 has shown greater efficacy in preventing cardiac damage in experimental models of Chagas’ disease compared to benznidazole.
Similar Compounds
TAK-187 stands out due to its long-lasting effects and higher potency against resistant strains, making it a valuable compound in the treatment of fungal infections and Chagas’ disease .
Properties
CAS No. |
155432-64-7 |
|---|---|
Molecular Formula |
C23H20F6N6O3 |
Molecular Weight |
542.4 g/mol |
IUPAC Name |
2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C23H20F6N6O3/c1-14(22(37,9-33-12-30-11-31-33)18-7-2-15(24)8-19(18)25)35-21(36)34(13-32-35)16-3-5-17(6-4-16)38-10-23(28,29)20(26)27/h2-8,11-14,20,37H,9-10H2,1H3/t14-,22-/m1/s1 |
InChI Key |
CBHTUKXHISWMTH-JLCFBVMHSA-N |
SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N(C=N3)C4=CC=C(C=C4)OCC(C(F)F)(F)F |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N(C=N3)C4=CC=C(C=C4)OCC(C(F)F)(F)F |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N(C=N3)C4=CC=C(C=C4)OCC(C(F)F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-4-(4-(2,2,3,3-tetrafluoropropoxy)phenyl)-3(2H,4H)-1,2,4-triazolone TAK 187 TAK-187 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



